![molecular formula C14H11BrN2 B1270060 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS No. 858516-70-8](/img/structure/B1270060.png)

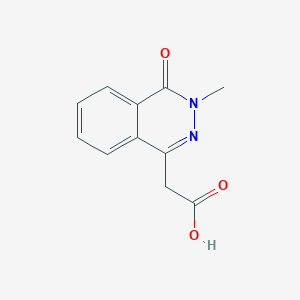

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, often involves palladium-catalyzed cascade reactions or one-pot synthesis approaches. For instance, the synthesis of related imidazo[1,2-a]pyridine derivatives through palladium-catalyzed CO insertion and C-H bond activation has been reported (Zhang, Fan, & Zhang, 2016). Additionally, the use of microwave-assisted cyclization combined with Suzuki coupling has been developed for efficient synthesis of polysubstituted imidazo[1,2-a]pyridines (Koubachi et al., 2007).

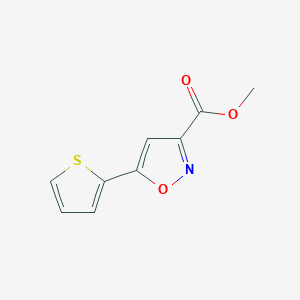

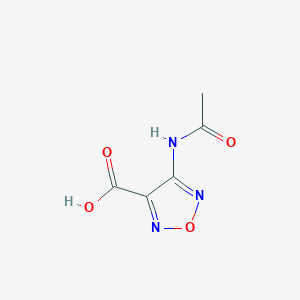

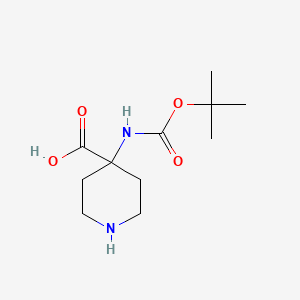

Molecular Structure Analysis

The molecular structure and properties of imidazo[1,2-a]pyridine derivatives have been characterized using various analytical techniques, including X-ray crystallography and Hirshfeld surface analysis. These studies reveal the influence of substitutions on the imidazo[1,2-a]pyridine core on the molecular geometry and intermolecular interactions within crystals (Rodi et al., 2013).

Chemical Reactions and Properties

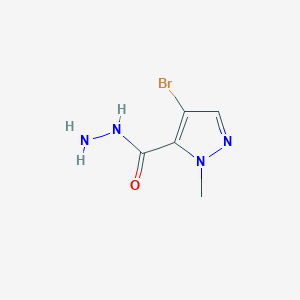

Imidazo[1,2-a]pyridines undergo various chemical reactions, including bromination, which is crucial for functionalizing the molecule for further synthetic modifications. The orientation in the bromination of 2-aryl- and 2-alkyl-imidazo[1,2-a]pyridines has been specifically studied, indicating that substitutions at the 2-position influence the reactivity and outcome of bromination reactions (Godovikova & Gol'dfarb, 1965).

Physical Properties Analysis

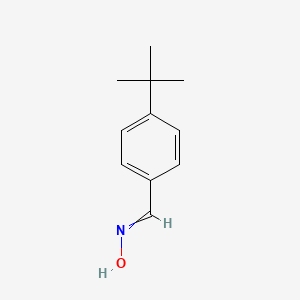

The physical properties of this compound and related compounds, such as melting points, solubility, and crystalline forms, can be inferred from detailed structural analyses. These properties are essential for understanding the compound's behavior in various solvents and conditions, which is critical for its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are determined by its molecular structure. Studies on related imidazo[1,2-a]pyridine derivatives have shown that these compounds participate in a range of chemical reactions, offering pathways for the development of new pharmaceutical agents (Bochis et al., 1978).

Scientific Research Applications

Corrosion Inhibition

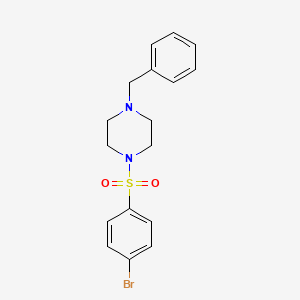

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine derivatives have been studied for their corrosion inhibition properties. They have been shown to be effective in preventing mild steel corrosion in acidic environments, such as in hydrochloric acid solutions. These derivatives act as mixed-type inhibitors and have demonstrated high inhibition performance. The effectiveness of these compounds is supported by various techniques including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy, along with computational approaches like density functional theory (DFT) and molecular dynamic simulation (MD) (Saady et al., 2021).

Antimicrobial and Antitubercular Activities

Some derivatives of this compound have demonstrated significant biological activities. For instance, certain synthesized compounds have shown good antitubercular activity against Mycobacterium smegmatis strains. These activities are influenced by the specific substituents on the imidazo[1,2-a]pyridine ring, suggesting potential for therapeutic applications in treating tuberculosis (Abhale et al., 2016).

Synthesis and Chemical Transformations

The synthesis of this compound and its derivatives has been a subject of interest due to their potential applications. Various methods, including microwave irradiation, have been developed for the synthesis of these compounds. These methods aim for efficient, cleaner, and higher-yield production of imidazo[1,2-a]pyridine derivatives (Biradar et al., 2009).

Potential as Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives, including those with the 6-Bromo-2-(4-methylphenyl) structure, are being explored for various therapeutic applications. They have been identified as promising structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This makes them valuable scaffolds for the development of new therapeutic agents (Deep et al., 2016).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Biochemical Pathways

Imidazo[1,2-a]pyridines can be functionalized through various biochemical pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . .

Pharmacokinetics

The pharmacokinetics of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .

Result of Action

The result of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB . .

properties

IUPAC Name |

6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMUYIDHWOOLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362820 | |

| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858516-70-8 | |

| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)